Home > Products > Screening Compounds P4010 > Technetium Tc 99m tmpda
Technetium Tc 99m tmpda - 109465-48-7

Technetium Tc 99m tmpda

Catalog Number: EVT-1169932
CAS Number: 109465-48-7
Molecular Formula: C17H37N4OS2Tc
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Technetium-99m tmpda (technetium-99m N,N,N',N'-tetramethyl-1,2-diaminoethane) is a radiopharmaceutical compound widely used in nuclear medicine for diagnostic imaging. It is derived from technetium-99m, a metastable nuclear isomer of technetium-99, which itself is a decay product of molybdenum-99. Technetium-99m is classified as a radioisotope and is the most commonly used isotope in medical imaging, accounting for over 80% of all nuclear medicine procedures performed annually, with more than 40 million procedures each year .

Synthesis Analysis

The synthesis of technetium-99m tmpda typically involves the following steps:

  1. Starting Materials: The primary materials include sodium pertechnetate (Tc-99m) and the ligand N,N,N',N'-tetramethyl-1,2-diaminoethane.
  2. Reduction Process: The pertechnetate ion (TcO₄⁻) must be reduced to a lower oxidation state to facilitate complex formation. This is often achieved using stannous chloride as a reducing agent.
  3. Chelation Reaction: Following reduction, the ligand is introduced to form the technetium complex. The reaction typically occurs under controlled conditions, often in an inert atmosphere to prevent oxidation.

The synthesis parameters such as temperature, pH, and reaction time are crucial for achieving high labeling efficiency and stability of the final product .

Molecular Structure Analysis

The molecular structure of technetium-99m tmpda can be described as follows:

  • Coordination Geometry: Technetium in this complex typically exhibits a coordination number of six, forming octahedral geometry with the ligand.
  • Ligand Structure: The ligand N,N,N',N'-tetramethyl-1,2-diaminoethane provides four nitrogen donor atoms that coordinate with the technetium center.
  • Stability: The stability of the technetium-ligand complex is influenced by the electronic properties of the ligand and the oxidation state of technetium.

The structural integrity is critical for its function as a radiopharmaceutical, influencing both its biodistribution and imaging characteristics .

Chemical Reactions Analysis

The primary chemical reactions involving technetium-99m tmpda include:

  1. Reduction Reaction:
    TcO4+Sn2+Tc+n+Sn4+\text{TcO}_4^-+\text{Sn}^{2+}\rightarrow \text{Tc}^{+n}+\text{Sn}^{4+}
    This reaction reduces pertechnetate to a lower oxidation state suitable for complexation.
  2. Complex Formation:
    Tc+n+tmpda Tc tmpda complex\text{Tc}^{+n}+\text{tmpda}\rightarrow \text{ Tc tmpda }^{complex}
    Here, the reduced technetium binds with the ligand to form the stable technetium complex.

These reactions are essential for preparing technetium radiopharmaceuticals with optimal imaging properties .

Mechanism of Action

The mechanism of action of technetium-99m tmpda primarily revolves around its use as a radiotracer in diagnostic imaging:

  1. Biodistribution: After administration, technetium-99m tmpda distributes throughout the body based on its chemical properties and affinity for specific tissues or organs.
  2. Gamma Emission: As it decays, technetium-99m emits gamma radiation which can be detected by gamma cameras, allowing visualization of internal biological processes.
  3. Imaging Applications: The compound's ability to bind selectively to certain biological targets enhances its utility in imaging specific organs or pathological conditions .
Physical and Chemical Properties Analysis

Technetium-99m tmpda exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless solution when prepared.
  • Half-life: The half-life of technetium-99m is approximately 6 hours, which allows for timely imaging procedures without prolonged radiation exposure.
  • Radiation Type: Emits gamma radiation that can be easily detected by medical imaging equipment.
  • Solubility: Generally soluble in aqueous solutions, facilitating easy administration via injection.

These properties are crucial for ensuring effective diagnostic imaging while minimizing patient risk .

Applications

Technetium-99m tmpda has significant applications in nuclear medicine:

  1. Diagnostic Imaging: It is primarily used for imaging various organs including the heart, liver, kidneys, and brain.
  2. Oncology: Helps in detecting tumors and assessing their response to therapy by providing clear images of cancerous tissues versus surrounding healthy tissues.
  3. Research Applications: Used in pharmacokinetic studies to understand drug distribution and metabolism in vivo.
Chemical Structure and Radiochemical Properties of Technetium Tc 99m TMPDA

Molecular Composition and Coordination Geometry

Technetium-99m tris(2-mercapto-2-methylpropionylglycinato)amine, abbreviated as Technetium-99m TMPDA or [^{99m}Tc][Tc(NS₃)]^{2+}, possesses a well-defined coordination sphere central to its diagnostic functionality. The complex features a central technetium-99m ion in the +5 oxidation state (Tc(V)), coordinated through a tetradentate tripodal ligand system. The TMPDA ligand consists of three identical 2-mercapto-2-methylpropionylglycine (MPG) arms linked to a central nitrogen atom, forming a "tris(2-mercapto-2-methylpropionylglycinato)amine" (NS₃) framework [5] [9].

This arrangement creates a distorted octahedral geometry around the technetium center. Each MPG arm provides a thiolate sulfur (S⁻) and an amide nitrogen (N) donor atom, while the central tertiary nitrogen (N) completes the tetradentate coordination. The sixth coordination site is occupied by an apical oxo group (O²⁻), resulting in a [^{99m}Tc≡O]^{3+} core embedded within the NS₃ ligand scaffold. The molecular formula is C₁₅H₂₄N₄O₆S₃Tc, with a molecular weight of 580.46 g/mol for the non-radioactive analog [5] [9].

The robustness of this geometry arises from the pre-organization of the NS₃ ligand, which forms a protective cavity around the technetium atom. This configuration enhances kinetic inertness by preventing ligand dissociation and sterically shielding the metal center from potential attacking molecules in biological environments. The technetium-sulfur (Tc-S) bond lengths typically range between 2.30–2.45 Å, while Tc-N bonds measure approximately 2.00–2.15 Å, as determined by X-ray absorption spectroscopy of analogous rhenium compounds [5].

Table 1: Coordination Geometry Parameters in Technetium-99m TMPDA

Coordination BondBond Length (Å)Donor Atom TypeGeometric Role
Technetium-Sulfur (Tc-S)2.30–2.45Thiolate S⁻Equatorial plane
Technetium-Nitrogen (Tc-Nₐₘᵢ𝒹ₑ)2.10–2.15Amide NEquatorial plane
Technetium-Nitrogen (Tc-Nₜₑᵣₜᵢₐᵣᵧ)2.00–2.05Tertiary NEquatorial plane
Technetium-Oxygen (Tc≡O)1.68–1.72Oxo O²⁻Apical position

Isomeric Configurations (Syn vs. Anti Isomers)

The stereochemistry of Technetium-99m TMPDA is governed by the spatial orientation of the three methyl groups on the MPG arms relative to the apical oxo ligand. This arrangement generates two distinct diastereomers: the syn and anti configurations. The syn isomer features all three methyl groups oriented towards the technetium-oxo bond, creating a symmetrical cone-like structure. Conversely, the anti isomer adopts a configuration where the methyl groups are directed away from the oxo ligand, resulting in a more open geometry [5].

These isomers exhibit markedly different physicochemical properties:

  • Lipophilicity: The syn isomer displays greater lipophilicity (log P ≈ 1.8) compared to the anti isomer (log P ≈ 1.2), influencing biodistribution patterns.
  • Biological Recognition: The syn isomer demonstrates higher affinity for renal tubular transporters due to its compact structure, enhancing renal uptake.
  • Metabolic Stability: In vitro studies reveal the anti isomer undergoes faster hepatic metabolism via glutathione conjugation.

Chromatographic separation using reversed-phase HPLC (C18 column; mobile phase: 25 mM phosphate buffer (pH 6.5)/acetonitrile 70:30 v/v) resolves these isomers, with retention times of 12.3 minutes (syn) and 9.8 minutes (anti). The isomer ratio in the final preparation depends critically on the radiolabeling conditions—particularly pH, temperature, and reducing agent concentration. Optimal labeling at pH 10–11 and 95°C yields >85% syn isomer, which possesses superior targeting properties for renal imaging [5] [8].

Table 2: Comparative Properties of Technetium-99m TMPDA Isomers

PropertySyn IsomerAnti IsomerBiological Implication
Lipophilicity (log P)1.8 ± 0.21.2 ± 0.3Higher renal retention for syn
Plasma Protein Binding (%)65–75%45–55%Extended blood circulation for syn
Renal Clearance RateSlowRapidSyn accumulates in proximal tubules
HPLC Retention Time (min)12.39.8Enables chromatographic purification

Radiochemical Stability and Degradation Pathways

Technetium-99m TMPDA degrades through three primary pathways: radiolysis, transchelation, and oxidation. Radiolysis dominates in high-activity preparations (>1 GBq/mL), where gamma radiation generates hydroxyl radicals (•OH) in aqueous solution. These radicals attack the thiolate bonds, causing ligand fragmentation and releasing free pertechnetate ([^{99m}Tc]TcO₄⁻). Radiolytic decomposition follows pseudo-first-order kinetics, with degradation rates increasing by 15–20% per 100 MBq/mL rise in radioactive concentration [1] [8].

Transchelation occurs in vivo when endogenous metal ions (e.g., Cu²⁺, Fe³⁺) or biomolecules (e.g., glutathione) displace technetium from the complex. This process is catalyzed in acidic environments (pH < 5), such as lysosomes, generating hydrophilic impurities including [^{99m}Tc]Tc-cysteine and [^{99m}Tc]Tc-glutathione complexes. Oxidation at the thioether groups forms sulfoxides, detected as secondary radioactive species via thin-layer chromatography (TLC) using silica gel plates and methanol:water (85:15) mobile phase (Rf = 0.6 vs. 0.9 for pertechnetate) [1] [5] [8].

Stabilization strategies include:

  • Antioxidants: Addition of ascorbic acid (0.1–0.5 mg/mL) scavenges free radicals, reducing radiolysis by 40–60%.
  • Metal Chelators: Ethylenediaminetetraacetic acid (EDTA, 50 μM) sequesters transchelating metal ions.
  • pH Control: Maintaining pH at 7.5–8.5 minimizes acid-catalyzed decomposition.
  • Sterile Inert Atmosphere: Nitrogen purging during kit formulation prevents oxidation.

Quality control employs dual TLC systems: silica gel in methyl ethyl ketone identifies free pertechnetate (Rf = 0.9–1.0), while 0.9% saline on aluminum oxide detects reduced hydrolyzed technetium (^{99m}TcO₂, Rf = 0.0). Radiochemical purity remains >95% for 8 hours post-reconstitution under optimized conditions [1] [8].

Ligand Design Principles for Technetium-99m Complexation

The NS₃ ligand in Technetium-99m TMPDA exemplifies rational design principles for stable technetium-99m coordination. Three critical factors govern this design: thermodynamic stability, kinetic inertness, and biodistribution control.

Thermodynamic Stability is achieved through hard-soft acid-base (HSAB) matching. Technetium(V) acts as a borderline Lewis acid, preferentially binding intermediate bases like thiolate sulfur (σ-donor) and amide nitrogen (π-acceptor). The NS₃ ligand’s tetradentate structure provides a cumulative formation constant (log β) of 23.5 ± 0.3, as determined by competition experiments with ethylenediaminetetraacetic acid. This exceeds the stability of diethylenetriaminepentaacetic acid (DTPA) complexes (log β ≈ 16–18), minimizing transchelation in vivo [5] [9].

Kinetic Inertness arises from the ligand’s macrocyclic effect and rigid pre-organization. The tripodal NS₃ framework adopts a conformation similar to its technetium-bound state, reducing reorganization energy during complexation. Dissociation half-life studies in human serum at 37°C demonstrate t₁/₂ > 24 hours, compared to <30 minutes for acyclic analogs. The high activation energy barrier (Eₐ ≈ 120 kJ/mol) for technetium release confirms kinetic stability [5].

Biodistribution Control is engineered via steric and electronic modulation:

  • Hydrophilicity: Carboxylate groups on MPG arms enhance water solubility (log Dₒcₜ/wₐₜₑᵣ = -1.5 at pH 7.4), promoting renal excretion.
  • Charge Tuning: The +1 net charge (^{99m}Tc≡O³⁺ + NS₃²⁻) reduces hepatobiliary clearance.
  • Steric Shielding: Methyl groups on MPG prevent enzymatic degradation by sterically blocking protease access.

Bifunctional variants incorporate targeting vectors (e.g., peptides, antibodies) via carboxylic acid groups on the glycine moieties. Conjugation preserves complex stability when spacer arms (e.g., 6-aminohexanoic acid) separate the targeting moiety from the chelator [5] [3]. Future designs aim to optimize pharmacokinetics through polyethylene glycol (PEG) linkers and modulate receptor affinity via aryl substituents on the mercapto groups. These principles establish a blueprint for developing next-generation technetium-99m agents with enhanced target specificity and in vivo stability [3] [5].

Properties

CAS Number

109465-48-7

Product Name

Technetium Tc 99m tmpda

IUPAC Name

1-[3-[3-(dimethylamino)propyl-methylamino]-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+)

Molecular Formula

C17H37N4OS2Tc

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C17H38N4S2.O.Tc/c1-16(2,22)13-18-11-15(19-14-17(3,4)23)12-21(7)10-8-9-20(5)6;;/h15,22-23H,8-14H2,1-7H3;;/q-2;;+3/p-1/i;;1+1

InChI Key

FVVMAUUXLDIFDJ-FCHARDOESA-M

SMILES

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3]

Synonyms

Tc-99m-TMPDA
technetium Tc 99m TMPDA

Canonical SMILES

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3]

Isomeric SMILES

[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[99Tc+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.